[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Overview
Description
[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: is a chemical compound with the molecular formula C14H21ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chloro-phenyl group attached to the pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have demonstrated superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
For instance, the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, which leads to the synthesis of isopentenyl diphosphate in plastids, is a major branch point providing precursors for the synthesis of carotenoids, tocopherols, plastoquinone, and the phytyl chain of chlorophylls, as well as the hormones abscisic acid and gibberellins .
Result of Action
For instance, some pyrazole derivatives have demonstrated superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and a suitable amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of larger quantities, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it valuable in various industrial applications .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the chloro-phenyl group.
Pyrrolidin-2-one: A derivative with a carbonyl group at the 2-position.
Pyrrolidin-2,5-dione: A compound with two carbonyl groups at the 2 and 5 positions.
Uniqueness: [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is unique due to the presence of the chloro-phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-16-14(8-11-17-9-4-5-10-17)12-6-2-3-7-13(12)15/h2-3,6-7,14,16H,4-5,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFGTAUHOXBKHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374053 | |
Record name | [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672309-98-7 | |
Record name | α-(2-Chlorophenyl)-N-methyl-1-pyrrolidinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672309-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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